molecular formula C8H10O4S2 B15206175 S-(4-Methoxybenzyl) O-hydrogen sulfurothioate

S-(4-Methoxybenzyl) O-hydrogen sulfurothioate

Cat. No.: B15206175
M. Wt: 234.3 g/mol
InChI Key: YNHKJGVHGJSAAA-UHFFFAOYSA-N
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Description

S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is a chemical compound that features a sulfurothioate group attached to a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 4-methoxybenzyl chloride with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(4-Methoxybenzyl) O-hydrogen sulfurothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

S-(4-Methoxybenzyl) O-hydrogen sulfurothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methoxybutyl) O-hydrogen sulfurothioate
  • S-(4-Methoxyphenyl) O-hydrogen sulfurothioate

Uniqueness

S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its stability and solubility compared to other similar compounds .

Properties

Molecular Formula

C8H10O4S2

Molecular Weight

234.3 g/mol

IUPAC Name

1-methoxy-4-(sulfosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O4S2/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)

InChI Key

YNHKJGVHGJSAAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSS(=O)(=O)O

Origin of Product

United States

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